1,4-Difluorobenzene;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Difluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 1,4-difluoroaniline followed by a Sandmeyer reaction to replace the diazonium group with a fluorine atom. This method typically requires the use of sodium nitrite and hydrofluoric acid under controlled conditions .
Industrial Production Methods: Industrial production of 1,4-Difluorobenzene often involves the direct fluorination of benzene using fluorine gas in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,4-Difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed:
Substitution: Products include various substituted fluorobenzenes depending on the nucleophile used.
Oxidation: Products can include difluorobenzoic acids.
Reduction: Products typically include partially or fully hydrogenated fluorobenzenes.
Scientific Research Applications
1,4-Difluorobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of high-performance organic semiconductors for electronic devices.
Mechanism of Action
The mechanism by which 1,4-Difluorobenzene exerts its effects is primarily through its interactions with other molecules. The fluorine atoms’ strong electronegativity influences the compound’s reactivity and interaction with various molecular targets. In coordination chemistry, it can form complexes with metals, affecting catalytic processes and material properties .
Comparison with Similar Compounds
- 1,2-Difluorobenzene
- 1,3-Difluorobenzene
- 1,2,4-Trifluorobenzene
- Fluorobenzene
Comparison: 1,4-Difluorobenzene is unique due to the symmetrical placement of fluorine atoms, which imparts distinct electronic and steric properties compared to its isomers. This symmetry makes it particularly useful in applications requiring uniform electronic distribution, such as in organic semiconductors .
Properties
CAS No. |
220859-57-4 |
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Molecular Formula |
C6H6F2O |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
1,4-difluorobenzene;hydrate |
InChI |
InChI=1S/C6H4F2.H2O/c7-5-1-2-6(8)4-3-5;/h1-4H;1H2 |
InChI Key |
NUPLJOFLMCIIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)F.O |
Origin of Product |
United States |
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